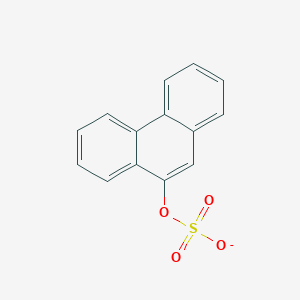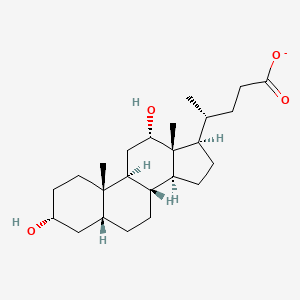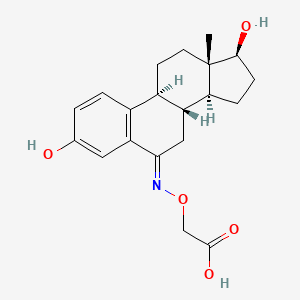
水酸化第二鉄
概要
科学的研究の応用
Ferric oxyhydroxide has a wide range of applications in scientific research:
作用機序
オキシ水酸化鉄(III)の作用機序は、その用途に応じて異なります。
将来の方向性
The goethite—OM complexes caused by the interactions will affect migration and transformation of conventional heavy metals and emerging antibiotics . The complexes, as the carrier of carbon and iron, are also the critical parts of the carbon and iron cycles, which are associated with climate change . This review provides a basis for future mechanism studies of formation, transformation, and effects of goethite—OM complexes (particulate OM or carbon-contained minerals) in different environmental systems at a molecular level .
生化学分析
Biochemical Properties
Goethite is known to interact with a variety of biomolecules, including enzymes, proteins, and other cellular components. One of the key interactions is with ammonia-oxidizing archaea (AOA) and bacteria (AOB), where goethite stimulates the abundance of the amoA gene, which is crucial for the nitrification process . Additionally, goethite can enhance the immobilization of heavy metals like lead through the formation of ternary complexes with phosphate, which can significantly reduce the bioavailability and mobility of these metals in the environment .
Cellular Effects
Goethite influences various cellular processes, particularly in soil microorganisms. It has been observed to increase the relative abundance of Nitrosomonadaceae in alkaline paddy soils, which are involved in the nitrification process . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. For instance, the presence of goethite can enhance the emission of nitrous oxide (N2O) in certain soil conditions, indicating its role in altering microbial metabolic pathways .
Molecular Mechanism
At the molecular level, goethite exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, goethite can participate in the nitrification process by chemically reacting with intermediates, thereby influencing the overall reaction rate . Additionally, goethite can form complexes with heavy metals and phosphates, which can lead to the precipitation of less soluble compounds, thereby reducing the mobility of these metals in the environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of goethite can change over time. Studies have shown that the addition of goethite to soil can lead to a significant increase in the abundance of ammonia-oxidizing microorganisms over time . The stability and degradation of goethite can also influence its long-term effects on cellular function. For instance, the enhancement of N2O emissions by goethite was more significant in alkaline paddy soil than in acidic paddy soil over a prolonged period .
Dosage Effects in Animal Models
The effects of goethite can vary with different dosages in animal models. While specific studies on animal models are limited, it is known that high concentrations of goethite can lead to the formation of ternary complexes with heavy metals and phosphates, which can have toxic effects at high doses . Conversely, lower doses may enhance beneficial interactions with soil microorganisms, promoting nutrient cycling and soil health .
Metabolic Pathways
Goethite is involved in several metabolic pathways, particularly those related to nitrogen cycling. It interacts with enzymes such as ammonia monooxygenase, which is involved in the nitrification process . Additionally, goethite can influence the metabolic flux of heavy metals by forming complexes with phosphates, thereby altering the levels of bioavailable metals in the environment .
Transport and Distribution
Within cells and tissues, goethite is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, goethite can be taken up by soil microorganisms and localized in areas where nitrification occurs, thereby influencing the overall metabolic activity of these cells .
Subcellular Localization
The subcellular localization of goethite can significantly impact its activity and function. Goethite can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with enzymes and other biomolecules, thereby influencing cellular processes such as nitrification and heavy metal immobilization .
準備方法
化学反応の分析
オキシ水酸化鉄(III)は、さまざまな化学反応を起こします。
酸化: 高温条件下で、酸化鉄(III) (Fe₂O₃) を形成するように酸化することができます。
還元: 還元剤の存在下で、鉄(II)化合物に還元することができます。
これらの反応で使用される一般的な試薬には、水酸化ナトリウム、過酸化水素、およびさまざまな還元剤が含まれます。 形成される主要な生成物には、酸化鉄と混合金属水酸化物が含まれます .
4. 科学研究における用途
オキシ水酸化鉄(III)は、科学研究において幅広い用途があります。
類似化合物との比較
オキシ水酸化鉄(III)は、他の酸化鉄や水酸化鉄と比較することができます。
ゲーサイト (α-FeO(OH)): 顔料として使用される一般的な形態のオキシ水酸化鉄(III)。
レピドクロサイト (γ-FeO(OH)): 鋼の表面に錆としてよく見られます。
フェリハイドライト (FeOOH·1.8H₂O): 可変的な水和を持つ非晶質形態であり、土壌中に一般的に見られます.
特性
IUPAC Name |
iron(3+);oxygen(2-);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O.O/h;1H2;/q+3;;-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEECXTSVVFWGSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042057 | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-49-4 | |
| Record name | Ferric oxyhydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC OXYHYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87PZU03K0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(Pyrazine-2-carbonyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1241450.png)

![3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]-N-[6-[3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide;diiodide](/img/structure/B1241453.png)


![3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid](/img/structure/B1241459.png)
